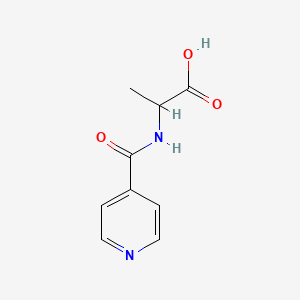
N-Isonicotinoylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isonicotinoylalanine (NIA) is an amino acid derivative of nicotinic acid, commonly known as niacin. It is a versatile compound with a wide range of applications in scientific research and biochemistry. NIA is widely used in biochemical and physiological studies due to its ability to modify and control the activity of proteins, enzymes, and other cellular components. NIA has been studied extensively in recent years and has been found to have a number of potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Biosensors for Amino Acid Detection
A review on the development of sensors and biosensors highlights the interdisciplinary approach in constructing devices for detecting amino acids such as phenylalanine, tyrosine, and tryptophan. These sensors utilize conducting polymers and molecularly imprinted polymers for electrochemical detection, emphasizing their significance in medicine and pharmacy for quality control of medicines and disease monitoring (Dinu & Apetrei, 2022).
Metabolite Profiling in Disease Research
Metabolomics, the study of metabolites in biological systems, has emerged as a tool in identifying biomarkers for diseases like Parkinson’s. Research in this area often involves profiling amino acids and their metabolites to understand disease pathophysiology, suggesting that compounds such as N-Isonicotinoylalanine could be relevant in the context of metabolic studies and disease biomarker identification (Havelund et al., 2017).
Nutritional and Pharmacological Management of Metabolic Disorders
In the treatment of phenylketonuria (PKU), a condition characterized by the inability to metabolize phenylalanine, advancements include the use of glycomacropeptide, a protein low in phenylalanine, suggesting a role for detailed study of amino acids and their derivatives in dietary management (Ney, Blank, & Hansen, 2013).
Ethical Considerations in Research
The application of compounds like this compound in research, especially when involving live subjects, prompts discussions on ethical considerations. It’s important to refine methods used in research to improve the welfare of subjects and ensure scientific rigor, indicating a broader context where ethical research practices intersect with scientific exploration (Sloman et al., 2019).
Safety and Hazards
When handling N-Isonicotinoylalanine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental ingestion or contact, seek immediate medical attention .
Mecanismo De Acción
- One potential target could be nicotinic acetylcholine receptors (nAChRs) . These receptors are present in the brain and play a role in various physiological processes . However, further research is needed to confirm this for N-Isonicotinoylalanine.
Target of Action
Result of Action
Análisis Bioquímico
Biochemical Properties
N-Isonicotinoylalanine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with specific enzymes that are involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. This compound’s ability to form hydrogen bonds and other non-covalent interactions with proteins makes it a versatile molecule in biochemical studies .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules, leading to changes in downstream gene expression. This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound’s impact on cellular metabolism includes effects on metabolic flux and the levels of specific metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, leading to either inhibition or activation of their functions. This binding can result in conformational changes in the target molecules, affecting their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, the compound may degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound in in vitro or in vivo studies has revealed changes in cellular responses, such as adaptation or resistance to the compound’s effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions or metabolic processes. At higher doses, this compound may exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and the levels of metabolites. For example, this compound may be metabolized by enzymes involved in amino acid metabolism, leading to the production of specific metabolites. These interactions can affect the overall metabolic balance within cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and function, as its accumulation in certain tissues or organelles may enhance or inhibit its effects .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial functions and metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .
Propiedades
IUPAC Name |
2-(pyridine-4-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6(9(13)14)11-8(12)7-2-4-10-5-3-7/h2-6H,1H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXRSQPSAHILRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
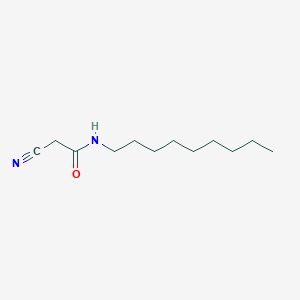
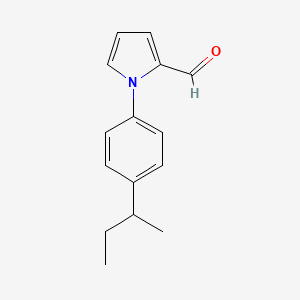
![Ethyl 3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B1308666.png)
![5-phenyl-2-{[(E)-2-thienylmethylidene]amino}-3-furonitrile](/img/structure/B1308670.png)




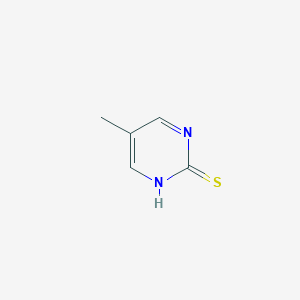
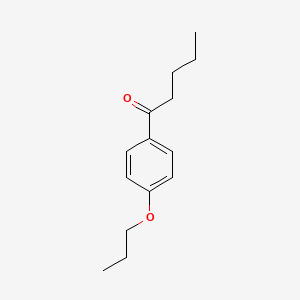
![(E)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308693.png)
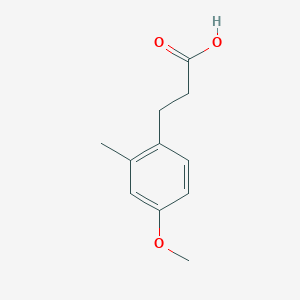
![4-[(Butylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B1308696.png)

